molecular formula C15H10O6 B8271804 Protoapigenone CAS No. 862884-32-0

Protoapigenone

Cat. No.: B8271804
CAS No.: 862884-32-0
M. Wt: 286.24 g/mol
InChI Key: DLMOVPAUHQQYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoapigenone is a novel natural flavonoid isolated from the fern Thelypteris torresiana and is a derivative of the common flavonoid apigenin . This compound is characterized by a unique non-aromatic p-quinol moiety in its B-ring, a feature critical to its potent biological activity . It has emerged as a promising lead compound in anticancer research due to its demonstrated efficacy in vitro and in vivo across various cancer models, including breast, ovarian, prostate, and lung cancers . The compound exerts significant cytotoxic and antiproliferative effects by inducing oxidative stress, marked by increased reactive oxygen species (ROS) and depletion of intracellular glutathione . This oxidative stress leads to the sustained activation of mitogen-activated protein kinase (MAPK) pathways—including ERK, JNK, and p38—which in turn triggers the mitochondrial apoptotic pathway . Key events in this process include hyperphosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-xL, loss of mitochondrial membrane potential, and activation of caspases, culminating in programmed cell death . Furthermore, this compound has been shown to cause cell cycle arrest, specifically at the G2/M phase, and can inhibit the PI3K/AKT signaling pathway, adding to its multifaceted mechanism of action . Beyond its established anticancer properties, research indicates that structural analogs of this compound, such as its 1'-O-isopropyl ether, exhibit reduced cytotoxicity while maintaining significant antiviral activity, particularly against the Epstein-Barr Virus (EBV) lytic cycle, opening avenues for research in other therapeutic areas . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862884-32-0

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one

InChI

InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H

InChI Key

DLMOVPAUHQQYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Protoapigenone and Its Analogs

Elucidation of Protoapigenone's Presumed Biosynthetic Relationship with Apigenin (B1666066)

This compound (B1247589) was first isolated from the Formosan fern Thelypteris torresiana nih.gov. It shares a close structural similarity with apigenin, a widely distributed plant flavonoid, which has led to the presumption of a direct biosynthetic relationship between the two compounds nih.govresearchgate.net. Apigenin itself is derived biosynthetically from the general phenylpropanoid pathway, beginning with L-phenylalanine or L-tyrosine wikipedia.orgencyclopedia.pub. Through a series of enzymatic steps, p-coumaroyl-CoA is formed and enters the flavone synthesis pathway. The enzyme chalcone synthase converts it to chalcone, which is then isomerized by chalcone isomerase to produce naringenin. Finally, a flavanone synthase oxidizes naringenin to yield apigenin wikipedia.orgencyclopedia.pub.

It is hypothesized that this compound is formed in a subsequent step via the oxidative dearomatization of the 4'-hydroxy B-ring of apigenin. This transformation converts the phenolic B-ring of apigenin into the p-quinol moiety characteristic of this compound. While the specific enzymes responsible for this conversion in Thelypteris torresiana have not been fully elucidated, the structural evidence strongly supports apigenin as the direct precursor nih.gov.

Total Synthesis Methodologies for this compound

The first total synthesis of this compound was accomplished to provide material for structure-activity relationship studies and to confirm its structure acs.orgnih.govresearchgate.net. This approach involves constructing the molecule from simpler, non-flavonoid starting materials.

A six-step total synthesis for this compound was reported in 2007 nih.govresearchgate.net. The process began with methoxymethyl-diprotected trihydroxyacetophenones and 4-benzyloxybenzaldehyde. These starting materials were chosen to prevent undesired oxidation of the A-ring during synthesis researchgate.net. The key step in this synthesis was the application of a hypervalent iodine reagent to a 7-protected apigenin skeleton. This reaction, performed in the second-to-last step, successfully formed the crucial p-quinol moiety on the B-ring nih.govresearchgate.net. The final step involved the removal of the protecting groups to yield this compound researchgate.net.

The procedure, however, was lengthy and inefficient. The combination of long reaction times and slow chromatographic purifications for each intermediate meant the entire synthesis took approximately one to two months to complete nih.govresearchgate.net.

Table 1: Overview of the First Reported Multi-Step Total Synthesis of this compound nih.govresearchgate.netresearchgate.net
StepDescriptionKey Reagents/ConditionsYield
1-4Construction of the protected flavonoid coreMethoxymethyl-diprotected trihydroxyacetophenones, 4-benzyloxybenzaldehydeIntermediate yields not specified
5Oxidative dearomatization of the B-ringHypervalent iodine reagent (PIFA)Intermediate yield not specified
6DeprotectionAcidic conditionsFinal step yield not specified
Overall Yield 3.3%

Semi-Synthesis Strategies from Apigenin

To overcome the limitations of the total synthesis, researchers focused on converting the readily available flavonoid apigenin directly into this compound. This semi-synthetic approach proved to be far more economical and efficient.

A significant breakthrough was the development of an economical, one-step semi-synthesis of this compound directly from apigenin nih.govplos.orgnih.gov. This method avoids the need for protecting groups, which was a surprising discovery made during attempts to optimize the original total synthesis nih.gov. The direct conversion was successfully scaled up to produce gram-scale quantities of this compound, a crucial step for enabling further toxicological and preclinical studies nih.govplos.org.

Optimization studies revealed that decreasing the concentration of the starting material (apigenin) to 1 mg/mL significantly improved the reaction yield nih.gov. Scale-up experiments oxidizing 800 mg, 2.0 g, and 5.0 g of apigenin provided yields of 29.6%, 25.8%, and 22.3% of this compound, respectively nih.gov. The slight decrease in yield at larger scales was attributed to the large solvent volumes required, which slowed post-reaction cooling and evaporation processes researchgate.net.

Table 2: Scale-Up and Yield of Direct One-Step Semi-Synthesis of this compound from Apigenin nih.gov
Starting Apigenin (mg)This compound Obtained (mg)Isolated Yield (%)
800.0251.329.6
2,000.0546.225.8
5,000.01,180.022.3

The key transformation in the semi-synthesis is the oxidative dearomatization of the phenolic B-ring of apigenin. This is effectively achieved using hypervalent iodine reagents nih.govresearchgate.net. The most successful reagent for this conversion was found to be [bis(trifluoroacetoxy)iodo]benzene (PIFA) nih.govresearchgate.net.

Chemical Derivatization and Analog Synthesis

The core structure of this compound has been the subject of extensive chemical modification to explore structure-activity relationships and develop analogs with improved pharmacological profiles. These synthetic efforts have focused on several key areas, including the alkylation of the 1'-hydroxyl group, modification of the B-ring, replacement of the A-ring with a naphthyl moiety, creation of hybrid compounds, and the introduction of deuterium or oxime functionalities.

Synthesis of 1'-O-Alkyl this compound Derivatives

A significant area of investigation has been the synthesis of 1'-O-alkyl ethers of this compound. These derivatives are typically synthesized from apigenin through an oxidative dearomatization reaction. A one-step synthesis method has been developed for producing this compound and its 1'-O-alkyl analogs on a gram scale, providing an economical alternative to lengthy total synthesis routes. nih.govresearchgate.net This method involves the use of a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), in the presence of various alcohols, which act as both the solvent and the nucleophile to introduce the O-alkyl side chain. nih.govnih.gov

Thirteen new 1'-O-alkylflavone analogs have been synthesized using this approach, starting from either apigenin or β-naphthoflavone. nih.govnih.gov The reaction conditions generally involve dissolving the starting flavonoid in a mixture of acetonitrile and the desired alcohol, followed by the addition of PIFA. nih.gov The length and nature of the alkyl chain have been shown to influence the biological activity of the resulting compounds. For instance, this compound 1'-O-butyl ether demonstrated significantly stronger cytotoxic activity against several cancer cell lines (Hep3B, MCF-7, and MDA-MB-231) compared to the parent this compound. nih.govnih.gov In contrast, for β-naphthoflavone derivatives, the introduction of an O-alkyl side chain at the 1'-position led to decreased cytotoxic activity. nih.govnih.gov Another study identified this compound 1′-O-isopropyl ether as a promising lead with a high selectivity for antiviral activity over cytotoxicity. researchgate.net

Table 1: Synthesis of 1'-O-Alkyl this compound Derivatives

Starting Material Reagent Alcohol (Solvent/Nucleophile) Product Reference
Apigenin PIFA Methanol This compound 1'-O-methyl ether nih.gov
Apigenin PIFA n-Butanol This compound 1'-O-butyl ether nih.govnih.gov
Apigenin PIFA Isopropyl alcohol This compound 1'-O-isopropyl ether researchgate.net
β-Naphthoflavone PIFA Various alcohols 1'-O-Alkyl-β-naphthoflavone derivatives nih.govnih.gov

Modification of the B-Ring Moiety

The non-aromatic p-quinol B-ring of this compound is a crucial pharmacophore and a versatile moiety for chemical modification aimed at exploring different pharmacological activities. researchgate.netnih.gov The α,β-unsaturated ketone system within this ring is believed to be associated with some of the compound's biological effects. nih.gov Modifications to the B-ring can influence the compound's cytotoxicity and other biological properties. While direct and extensive modifications of the B-ring of this compound are not as widely reported as A-ring or 1'-position modifications, the synthesis of analogs often inherently involves the formation and alteration of this ring system from precursor molecules. researchgate.net The primary approach to B-ring modification has been through the synthesis of analogs where the substituents on the B-ring are varied during the total synthesis process.

Naphthyl A-Ring Analog Synthesis

To investigate the impact of the A-ring on biological activity, analogs of this compound have been synthesized where the phenyl A-ring is replaced with a naphthyl group. researchgate.netscispace.com These naphthyl A-ring analogs have shown remarkably enhanced cytotoxic activity against various human cancer cell lines. researchgate.netscispace.com For example, an analog featuring a naphthyl A-ring demonstrated potent inhibition of Hep3B cell growth, even more so than the positive control, doxorubicin (B1662922). researchgate.net The synthesis of these analogs follows similar principles to that of this compound, often starting from β-naphthoflavone. nih.govnih.gov The introduction of substituents on the naphthyl ring has also been explored to further optimize the anti-cancer properties of these derivatives. nih.govnih.gov A series of eighteen derivatives of a naphthyl this compound analog, WYC-0209, were synthesized with various functional groups on the naphthalene (B1677914) ring, leading to the identification of WYC-241, which exhibited superior cytotoxicity. nih.govnih.gov

Table 2: Cytotoxicity of Naphthyl A-Ring Analogs

Compound Modification Effect on Cytotoxicity Reference
Naphthyl A-ring analog Phenyl A-ring replaced with naphthyl Remarkably enhanced activity researchgate.netscispace.com
WYC-0209 derivative (WYC-241) Isopentyl-substituted side chain on naphthyl ring Superior cytotoxicity against cancer cells nih.govnih.gov

Development of Protoflavone-Based Hybrid Compounds

A prominent strategy in the development of novel this compound analogs is the synthesis of hybrid molecules. This approach involves covalently linking the protoflavone scaffold to other pharmacologically active moieties to create a single molecule with potentially synergistic or enhanced biological activity. nih.govrsc.orgnih.govmdpi.comnih.gov

One common method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govrsc.orgmdpi.com This reaction is used to link a protoflavone derivative containing an alkyne group with another molecule functionalized with an azide. For example, hybrid compounds have been synthesized by combining protoflavones with spirooxindole derivatives, which are known p53-MDM2/X protein-protein interaction inhibitors. nih.govrsc.org Similarly, protoflavone-chalcone hybrids have been developed, coupling the ATR-inhibitory and pro-oxidant properties of protoflavones with the pro-oxidant nature of chalcones. mdpi.comnih.gov Another example is the creation of ester-coupled hybrids of thymoquinone and protoflavone building blocks. nih.gov

These hybrid compounds have often demonstrated improved efficacy and, in some cases, selective toxicity against specific cancer cell lines compared to their individual components. nih.govrsc.orgnih.gov

Table 3: Examples of Protoflavone-Based Hybrid Compounds

Protoflavone Fragment Linked Moiety Linkage Type Potential Synergistic Effect Reference
This compound derivative Spirooxindole Triazole (via CuAAC) Enhanced cytotoxicity and selectivity against triple-negative breast cancer nih.govrsc.org
This compound Chalcone Triazole (via CuAAC) Increased antitumor activity through modulation of redox balance and ATR inhibition mdpi.comnih.gov
Protoflavone Thymoquinone Ester Improved efficacy against breast cancer cell lines nih.gov

Deuteration and Oxime Formation Strategies

To enhance the metabolic stability and pharmacokinetic properties of this compound, deuteration has been explored. researchgate.net Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can slow down metabolic processes involving the cleavage of that bond. nih.gov A series of deuterated protoflavone analogs have been prepared from apigenin through oxidative dearomatization followed by continuous-flow deuteration. researchgate.net This strategy aims to improve the in vivo efficacy of the parent compound.

Another chemical modification strategy is the formation of oximes at the 4'-position of the B-ring. researchgate.net Oxime derivatives of this compound have been synthesized and evaluated for their biological activities. researchgate.net The synthesis involves the reaction of the ketone group on the B-ring with hydroxylamine. This modification introduces a new functional group that can alter the compound's polarity, hydrogen bonding capacity, and interaction with biological targets. rsc.org Both deuteration and oxime formation represent strategies to fine-tune the pharmacological properties of this compound and its analogs. researchgate.net

Structure Activity Relationship Sar Studies of Protoapigenone and Its Derivatives

Role of the p-Quinol Moiety on the B-Ring in Biological Activity

The most striking feature of protoapigenone (B1247589) is its 1′-hydroxycyclohexa-2′,5′-dien-4′-one B-ring, a p-quinol moiety that is fundamentally responsible for its cytotoxic effects. nih.gov This non-aromatic, symmetrical dienone system is considered the pharmacophore of the molecule. semanticscholar.org Research comparing this compound to its precursor apigenin (B1666066), which possesses a standard aromatic 4′-hydroxyphenyl B-ring, reveals a stark difference in activity. While this compound displays significant cytotoxicity, apigenin and other related flavonoids like kaempferol (B1673270) and quercetin (B1663063) are largely inactive in the same cancer cell line assays. nih.gov This highlights that the oxidation of the B-ring to a p-quinol structure is a critical activation step.

Further studies suggest that the α,β-unsaturated ketone within the B-ring contributes to the compound's mechanism of action, potentially through thiol reactivity, leading to the induction of oxidative stress and subsequent apoptosis in cancer cells. nih.gov The presence of the dienone system is deemed essential for its antitumor activity, and the hydroxyl group at the C-1′ position is also crucial. Analogs where this hydroxyl group is replaced by a methoxy (B1213986) group show a significant reduction in activity, indicating the importance of a non-substituted OH at this position. nih.gov Therefore, the integrity of the 1′-hydroxy-p-quinol B-ring is the primary determinant of this compound's biological activity.

Influence of 1'-O-Alkyl Side-Chain Length and Branching on Efficacy

Following the establishment of the p-quinol B-ring as the key pharmacophore, research has explored how modifications at the 1'-hydroxyl group can modulate activity. While direct replacement of the 1'-OH with a methoxy group diminishes potency, elongating a 1'-O-alkyl side-chain can restore or even enhance cytotoxicity. semanticscholar.org

SAR studies have demonstrated a clear dependence on the length and structure of this alkyl side-chain. A 1′-O-methyl substitution leads to decreased activity compared to the parent this compound. However, increasing the length of a linear alkyl chain from methyl to propyl, butyl, or pentyl generally increases the cytotoxic potency. semanticscholar.org Notably, this compound 1′-O-butyl ether was found to exert significantly stronger activity against several human cancer cell lines, including Hep3B (liver), MCF-7 (breast), and MDA-MB-231 (breast), than this compound itself. semanticscholar.org

Conversely, branching in the alkyl side-chain has a detrimental effect on efficacy. For instance, an isopropyl substituent at the 1'-O-position leads to a strong decrease in cytotoxicity. This suggests that a linear, non-branching alkyl chain of optimal length (three to four carbons) is beneficial for activity, potentially by enhancing cellular uptake or interaction with the biological target. semanticscholar.orgresearchgate.net

Cytotoxic Activity (IC₅₀, µM) of 1'-O-Alkyl this compound Derivatives
Compound1'-O-Alkyl ChainHep3BMCF-7MDA-MB-231
This compound-H1.131.170.59
1'-O-Methyl Derivative-CH₃2.923.582.10
1'-O-Ethyl Derivative-C₂H₅1.531.340.81
1'-O-Propyl Derivative-C₃H₇0.940.890.48
1'-O-Butyl Derivative-C₄H₉0.720.780.38

Data sourced from Hunyadi A, et al. (2011). semanticscholar.org

Impact of A-Ring and C-Ring Substitutions on Biological Potency

While the B-ring is the primary pharmacophore, substitutions on the A-ring and C-ring of the flavonoid scaffold play a significant role in modulating the potency and selectivity of this compound analogs. nih.gov

Modifications on the A-ring can profoundly influence both the level and spectrum of activity. For example, the introduction of a methoxy group at the C-7 position can enhance cytotoxic selectivity toward specific cancer cell lines, such as the human liver cancer line HepG2. nih.gov Compound 24 , a synthetic analog with a C-7 methoxy group, showed significantly enhanced activity against HepG2, being 14.2 times more active than this compound. nih.gov In contrast, changing the substituent at the C-5 position from a hydrogen to a methoxy group did not significantly affect potency. nih.gov

A more dramatic enhancement of cytotoxicity is achieved by extending the aromatic system of the A-ring. Synthetic analogs where the A-ring is replaced by a naphthyl group (naphthoflavones) exhibit remarkably increased potency against multiple cancer cell lines. nih.gov For instance, the naphthoflavone analog 26 was found to be more potent than the standard chemotherapeutic drug doxorubicin (B1662922) against the Hep3B cell line and 7.7 times more potent than this compound against A549 lung cancer cells. nih.gov This suggests that the increased planarity and hydrophobicity conferred by the additional aromatic ring enhance the molecule's cytotoxic capabilities.

Comparative SAR of this compound and its Synthetic Analogs (e.g., WYC0209, RY10-4)

The foundational SAR knowledge has spurred the development of potent synthetic analogs, including WYC0209 and RY10-4. These compounds retain the essential p-quinol B-ring but feature modifications on the A-ring to improve anticancer properties.

WYC0209 is a naphthoflavone analog of this compound, incorporating the key structural feature of an extended aromatic A-ring system that was shown to boost cytotoxicity. nih.govresearchgate.net Studies have shown that WYC0209 possesses improved anti-cancer properties compared to the original this compound. researchgate.net Further optimization of this scaffold led to the creation of derivatives like WYC-241, which features isopentyl substitutions on the naphthalene (B1677914) ring system. WYC-241 demonstrated superior cytotoxicity compared to WYC0209, with an IC₅₀ value of 1.601 µM in A549 cells, significantly lower than that of WYC0209 (10.07 µM) in the same assay.

RY10-4 is another novel this compound analog designed for enhanced cytotoxicity. It has shown particularly strong pro-apoptotic effects in breast cancer cells. nih.gov While detailed SAR comparisons are limited in the public domain, its development underscores the strategy of retaining the active p-quinol B-ring while modifying other parts of the molecule to enhance efficacy and potentially modulate the mechanism of action. nih.gov The promising activity of these synthetic analogs validates the SAR-guided approach to drug design based on the this compound template.

Correlation between Structural Modifications and Selective Biological Activities

A clear correlation exists between specific structural modifications of the this compound framework and the resulting biological activity profile, particularly in terms of potency and cancer cell line selectivity.

B-Ring Integrity for General Cytotoxicity : The presence of the 1′-hydroxy-p-quinol B-ring is the absolute requirement for the general cytotoxic activity observed across all active analogs. Loss of this moiety, as seen in apigenin, results in a loss of potency. nih.gov

A-Ring Substitution for Selectivity and Potency :

A methoxy group at the C-7 position is correlated with enhanced selective activity against the HepG2 liver cancer cell line. nih.gov

The fusion of an additional aromatic ring to the A-ring (creating a naphthoflavone scaffold) is strongly correlated with a broad and significant increase in cytotoxic potency across multiple cancer cell lines (Hep3B, MDA-MB-231, MCF-7, A549). nih.gov

1'-O-Alkyl Chain for Modulating Potency :

A short 1'-O-alkyl chain (methyl) is correlated with decreased activity.

A linear, unbranched 1'-O-alkyl chain of 3-4 carbons (propyl, butyl) is correlated with restored or enhanced potency, suggesting an optimal lipophilicity for target interaction or cell penetration. semanticscholar.org

Branched 1'-O-alkyl chains (isopropyl) are correlated with a sharp decrease in activity. researchgate.net

Interestingly, the effect of 1'-O-alkylation differs between the standard this compound scaffold and the naphthoflavone analogs. While a longer aliphatic side-chain can be beneficial for the activity of this compound derivatives, the same modification on the more potent naphthoflavone derivatives leads to a decrease in cytotoxic activity. semanticscholar.org This highlights a complex interplay between the different rings of the molecule and demonstrates that a structural modification beneficial to one scaffold may not be transferable to a different, albeit related, one.

Biological Activities of Protoapigenone and Its Analogs Non Clinical Investigations

In Vivo Animal Model Studies (Preclinical Efficacy)

The antitumor potential of protoapigenone (B1247589) and its analogs has been evaluated in preclinical studies using murine xenograft models, which involve the implantation of human cancer cells into immunocompromised mice.

This compound has demonstrated significant antitumor activity in vivo against various human cancer types.

Ovarian Cancer: In a nude mouse xenograft model using human ovarian cancer cells (SKOV3), treatment with this compound resulted in a significant suppression of tumor growth. nih.gov

Prostate Cancer: Similarly, an in vivo xenograft study involving human prostate cancer cells showed that this compound administration led to a significant inhibition of prostate tumor growth. nih.govaacrjournals.org This in vivo inhibition was associated with the induction of apoptosis and the activation of p38 MAPK and JNK1/2 in the tumor tissues. nih.govaacrjournals.org

Lung Cancer (Analog): The therapeutic potential of this compound analogs has also been explored. The synthetic derivative WYC-241, when administered intravenously to nude mice bearing A549 human lung cancer xenografts, significantly suppressed tumor growth. rsc.orgnih.gov

These studies underscore the potent in vivo antitumor effects of this compound and its derivatives in established xenograft models.

CompoundCancer TypeCell LineAnimal ModelKey Findings
This compound Ovarian CancerSKOV3Nude MiceSignificantly suppressed tumor growth. nih.gov
This compound Prostate CancerPC-3 / DU145Nude MiceSignificantly inhibited prostate tumor growth; associated with apoptosis induction and MAPK/JNK activation. nih.govaacrjournals.org
WYC-241 (Analog) Lung CancerA549Nude MiceIntravenous administration significantly suppressed tumor growth. rsc.orgnih.gov

Based on a review of the available scientific literature, there are currently no published studies investigating the efficacy of this compound or its analogs in other relevant preclinical animal models, such as syngeneic or genetically engineered mouse models. The existing in vivo research has focused exclusively on xenograft models.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Key Signaling Pathways

Protoapigenone (B1247589) interacts with several intracellular signaling cascades that are fundamental to cell fate decisions, including proliferation, stress response, and survival. Its ability to modulate these pathways underscores its significant biological effects at the molecular level.

This compound has been shown to activate stress-activated MAPK pathways, which are crucial mediators of cellular responses to a variety of external stimuli. ejgo.netnih.govresearchgate.net Research in human prostate cancer cells (LNCaP) demonstrated that this compound enhances the phosphorylation, and thus the activation, of both p38 MAPK and c-Jun NH2-terminal kinase 1/2 (JNK1/2). mdpi.com This activation was observed to be dependent on both the concentration of this compound and the duration of exposure. mdpi.com The study further identified that the activation of these MAPKs is linked to the phosphorylation of their upstream kinases, MKK3/6 and MKK4, respectively. mdpi.com The p38 and JNK signaling cascades are known to play a pivotal role in stress signaling that can lead to cell cycle arrest and apoptosis. mdpi.comqiagen.com

The Ataxia Telangiectasia and Rad3-related (ATR) pathway is a central component of the DNA Damage Response (DDR), a network that maintains genomic integrity. frontiersin.orglktlabs.com ATR is primarily activated in response to replication stress and certain types of DNA damage, triggering a signaling cascade to orchestrate cell-cycle arrest and DNA repair. frontiersin.orglktlabs.com this compound, also identified in some studies as WYC02, has been found to inhibit this ATR-dependent signaling. frontiersin.org The mechanism may involve this compound blocking the function of the ATR kinase itself or interfering with the crucial interactions between ATR, claspin, and Chk1 that are necessary for signal propagation. frontiersin.org By disrupting the ATR pathway, this compound can abrogate DNA damage checkpoints, particularly the S and G2/M checkpoints, which are solely or partially mediated by ATR. frontiersin.org

As a primary downstream target of ATR, Checkpoint Kinase 1 (Chk1) is a critical effector in the DNA damage response. lktlabs.com The activation of Chk1 via phosphorylation by ATR is a hallmark of a functional DDR pathway. A key mechanism of this compound is its ability to inhibit the activation of Chk1. frontiersin.org Studies have demonstrated that this compound (WYC02) and its synthetic derivative, WYC0209, effectively inhibit the DNA damage-induced phosphorylation of Chk1. frontiersin.org This inhibition of Chk1 activation is a direct consequence of the disruption of the upstream ATR signaling pathway. frontiersin.orglktlabs.com By preventing Chk1 from being activated, this compound effectively dismantles a critical signaling node required for cell cycle arrest in response to DNA damage. frontiersin.org

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a highly conserved, pivotal intracellular signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. The pathway is initiated by the activation of PI3K, which leads to the activation of the serine/threonine kinase Akt. frontiersin.org Akt then modulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. While related flavonoids, such as apigenin (B1666066), are known to be potent inhibitors of the PI3K/Akt/mTOR pathway, specific studies detailing the direct regulatory effects of this compound on this particular cascade are not extensively covered in the available literature. mdpi.comfrontiersin.org Therefore, the precise mechanism by which this compound may regulate PI3K/Akt/mTOR signaling requires further investigation.

Impact on Cell Cycle Regulatory Proteins and Processes

This compound directly influences the machinery that controls cell cycle progression, leading to arrest at specific phases. This is achieved by altering the expression and activity of key regulatory proteins.

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (Cdks) in complex with their regulatory cyclin partners. This compound has been shown to cause cell cycle arrest in the S and G2/M phases in human ovarian cancer cells (MDAH-2774 and SKOV3). This blockade is associated with a marked decrease in the expression levels of several key regulatory proteins. Specifically, treatment with this compound leads to a reduction in both the phosphorylated (active) and total protein levels of Cdk2 and Cyclin B1. Cyclin B1, in partnership with Cdk1, is essential for entry into mitosis, and its downregulation contributes significantly to the observed G2/M arrest.

Modulation of Cell Cycle Checkpoint Regulators (e.g., Cdc25C, p21, p16)

This compound has been shown to influence the progression of the cell cycle in cancer cells by modulating key checkpoint regulators. In human prostate cancer cells, treatment with this compound leads to an arrest in the S and G2/M phases of the cell cycle. nih.govaacrjournals.org This cell cycle blockade is associated with an increase in the levels of the inactivated form of Cdc25C (phospho-Cdc25C at Ser216). nih.govaacrjournals.org Cdc25C is a phosphatase that plays a crucial role in the G2/M transition by activating the cyclin B1/CDK1 complex. researchgate.net By increasing the inactive form of Cdc25C, this compound effectively halts the cell cycle at this checkpoint. nih.govaacrjournals.org This effect on Cdc25C is mediated, at least in part, through the activation of the p38 MAPK pathway. nih.govaacrjournals.org

Furthermore, studies on various cancer cell lines have demonstrated that compounds structurally related to this compound, such as apigenin, can induce the expression of p21/WAF1. nih.gov p21 is a cyclin-dependent kinase inhibitor that can halt cell cycle progression at both the G1/S and G2/M transitions. mdpi.comresearchgate.net The upregulation of p21 has been observed to occur in a p53-independent manner in some cancer cell lines, suggesting a broader mechanism of action for these flavonoids. nih.gov While direct evidence for this compound's effect on p16 is less established, the modulation of these critical cell cycle regulators highlights a significant aspect of its anti-cancer activity.

Activation of Apoptotic Cascade Components

Cleavage of Poly (ADP-ribose) Polymerase (PARP) and Caspases

A key indicator of apoptosis, or programmed cell death, is the cleavage of Poly (ADP-ribose) Polymerase (PARP), a protein involved in DNA repair. nih.govnih.gov this compound has been demonstrated to trigger this event in human prostate and ovarian cancer cells. nih.govnih.gov The cleavage of PARP is a downstream event of caspase activation, a family of proteases that execute the apoptotic process. nih.govresearchgate.net Specifically, this compound treatment leads to increased levels of cleaved PARP and cleaved caspase-3. nih.govnih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net The activation of caspase-3 and subsequent PARP cleavage serve as definitive markers for this compound-induced apoptosis. nih.govnih.gov

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.comnih.gov The ratio of these opposing factions determines the fate of a cell. brieflands.com this compound has been shown to shift this balance in favor of apoptosis. In human ovarian cancer cells, treatment with this compound resulted in decreased protein levels of the anti-apoptotic members Bcl-xL and Bcl-2. nih.gov This reduction in anti-apoptotic proteins can lead to the activation of pro-apoptotic members like Bax and Bak, which then permeabilize the mitochondrial outer membrane, a key step in initiating apoptosis. mdpi.comnih.gov Furthermore, in human breast cancer cells, this compound treatment leads to the hyperphosphorylation of Bcl-2 and Bcl-xL, which can also inactivate their anti-apoptotic function. nih.gov

Influence on Cellular Metabolism and Stress Responses

Alteration of Intracellular Redox Balance and Reactive Oxygen Species (ROS) Generation

This compound has been shown to significantly alter the intracellular redox balance by inducing the generation of reactive oxygen species (ROS). nih.gov In human breast cancer cells, treatment with this compound leads to increased levels of ROS and a corresponding decrease in intracellular glutathione (B108866), a major cellular antioxidant. nih.gov This disruption of the redox homeostasis is a critical event, as the accumulation of ROS can induce oxidative stress, which in turn can trigger various downstream signaling pathways, including those leading to apoptosis. nih.gov The induction of oxidative stress by this compound appears to be a crucial initiating event for its apoptotic effects. nih.gov

Effects on Antioxidant Enzymes (e.g., SOD2)

This compound's impact on the cellular antioxidant defense system appears to be complex and linked to its ability to induce oxidative stress. While direct studies extensively detailing this compound's effects on specific antioxidant enzymes are limited, the activities of its precursor, apigenin, and the consequences of this compound-induced reactive oxygen species (ROS) provide significant insights.

Treatment of cells with this compound has been observed to lead to an increase in intracellular ROS levels. nih.gov This elevation of oxidative stress is a key element in its mechanism of action, initiating downstream signaling pathways that contribute to apoptosis. nih.gov The cellular response to such an increase in ROS typically involves the upregulation of antioxidant enzymes to mitigate potential damage.

Research on the related flavonoid, apigenin, has demonstrated a direct influence on the expression of antioxidant enzymes. In osteoblastic cells, apigenin was found to upregulate the gene expression of superoxide (B77818) dismutase (SOD) 1, SOD2, and glutathione peroxidase (GPx) 1. nih.gov SOD2, in particular, is a critical mitochondrial enzyme that detoxifies superoxide radicals. mdpi.com The regulation of SOD2 is a crucial aspect of cellular health, with its expression being dynamically controlled in response to cellular needs and stressors. mdpi.com The dichotomous role of SOD2 in cancer, acting as both a tumor suppressor and promoter depending on the context, underscores the complexity of its regulation. mdpi.com

CompoundEffect on Antioxidant SystemRelated Findings
This compound Induces increased levels of reactive oxygen species (ROS). nih.govThe resulting oxidative stress is a key initiator of mitochondria-mediated apoptosis. nih.gov
Apigenin Upregulates the gene expression of SOD1, SOD2, and GPx1. nih.govAttenuates hydrogen peroxide-induced oxidative damage in osteoblastic cells. nih.gov

Interaction with DNA Damage Response (DDR) Mechanisms

The DNA Damage Response (DDR) is a sophisticated network of signaling pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. astrazeneca.commdpi.com A particularly noteworthy aspect of this compound's molecular mechanism is its interaction with the DDR.

A key finding has identified this compound as a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein-mediated activation of checkpoint kinase 1 (Chk1). researchgate.net The ATR-Chk1 pathway is a central component of the DDR, particularly in response to single-stranded DNA breaks and replication stress. mdpi.com By inhibiting this pathway, this compound can disrupt the cell's ability to arrest the cell cycle and repair DNA damage, which can lead to the accumulation of genomic instability and ultimately trigger cell death in cancer cells. This makes the DDR pathway a significant target for anticancer therapies. youtube.comnih.gov

The ability of this compound to interfere with a critical checkpoint in the DDR pathway highlights a specific and significant aspect of its anticancer activity. This mechanism suggests that this compound could be particularly effective in cancers that are more reliant on the ATR-Chk1 pathway for survival due to other genetic defects.

Modulation of Epigenetic Modifiers (e.g., SirT1)

Epigenetic modifications, which include DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. ncl.ac.uk Sirtuin 1 (SIRT1) is a key epigenetic modifier, a NAD+-dependent deacetylase that targets both histone and non-histone proteins to influence a wide range of cellular processes, including stress resistance, metabolism, and DNA repair. nih.govutmb.edu

While direct studies demonstrating the modulation of SIRT1 by this compound are not yet prevalent, the known functions of SIRT1 provide a basis for potential interaction. SIRT1 is activated in response to cellular stress, including oxidative stress, and plays a role in promoting cell survival by deacetylating various substrates. nih.gov Given that this compound induces oxidative stress, it is plausible that it could indirectly influence SIRT1 activity as part of the cellular stress response. nih.gov

Furthermore, SIRT1 is involved in the deacetylation of proteins that are part of the DNA damage response, and it can be recruited to sites of DNA damage. nih.gov The interplay between this compound's induction of oxidative stress, its interaction with the DDR, and the known roles of SIRT1 in these processes suggests a potential for indirect modulation of this key epigenetic modifier.

Investigation of Specific Molecular Targets (e.g., via virtual screening, docking)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more potent and selective derivatives. Computational methods such as virtual screening and molecular docking are powerful tools for predicting the binding of small molecules to protein targets. medpharmres.comijbiotech.com

These in silico techniques allow for the screening of large libraries of compounds against the three-dimensional structures of known protein targets. biorxiv.orgphytojournal.com By calculating the binding affinity and analyzing the binding interactions, researchers can identify potential molecular targets for a given compound. medpharmres.com For natural products like this compound, these methods can help to elucidate the proteins through which they exert their biological effects.

While specific virtual screening or molecular docking studies focused solely on this compound are not extensively detailed in the current body of literature, the unique structural features of this compound, particularly the non-aromatic B-ring, make it an interesting candidate for such investigations. nih.gov The application of these computational approaches could reveal novel protein targets for this compound, further clarifying its mechanisms of action and opening new avenues for its therapeutic application. The insights gained from such studies could guide the synthesis of new analogs with improved activity and selectivity against various cancer cell lines. nih.gov

Advanced Research Methodologies and Computational Approaches in Protoapigenone Research

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The unambiguous identification and purity verification of protoapigenone (B1247589) are foundational to all subsequent biological research. A combination of chromatographic and spectroscopic methods is employed to meet these rigorous standards.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound samples, ensuring that the biological effects observed are attributable to the compound itself and not to contaminants.

For structural elucidation, a multi-faceted spectroscopic approach is necessary. Mass Spectrometry (MS) is used to determine the molecular weight of the compound. More detailed structural information is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. hyphadiscovery.comukm.myethernet.edu.etyoutube.comnih.gov Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HMQC, HMBC) are vital for mapping the precise arrangement and connectivity of atoms, confirming the distinctive non-aromatic p-quinol B-ring that characterizes this compound. ukm.my

In Vitro Cell-Based Assays for Efficacy and Mechanistic Elucidation

In vitro cell-based assays are fundamental to characterizing the biological activity of this compound, particularly its anticancer potential. These assays provide crucial data on efficacy and help to unravel the mechanisms through which the compound exerts its effects.

Cytotoxicity and Proliferation Assays: The effect of this compound on cancer cell viability is most commonly measured using tetrazolium reduction assays, such as the MTT and XTT assays. abcam.comabcam.comnih.gov These colorimetric methods assess the metabolic activity of cells, which correlates with the number of viable cells. abcam.com Studies have consistently shown that this compound exhibits significant dose- and time-dependent cytotoxicity against a wide array of human cancer cell lines. nih.govnih.govsemanticscholar.orgnih.gov

Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, researchers employ specific apoptosis assays. Flow cytometry is a powerful tool used in conjunction with Annexin V and propidium (B1200493) iodide (PI) staining. nih.govnih.govnih.govcreative-diagnostics.comkumc.edu Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane—an early marker of apoptosis—while PI stains cells that have lost membrane integrity, a feature of late-stage apoptosis or necrosis. nih.gov Such analyses have confirmed that this compound is a potent inducer of apoptosis in cancer cells. nih.govnih.govnih.gov

Cell Cycle Analysis: The impact of this compound on cell division is investigated through cell cycle analysis, also performed via flow cytometry. Following treatment, cells are stained with a DNA-intercalating dye like PI, and the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M) is quantified. Multiple studies have demonstrated that this compound can induce cell cycle arrest, particularly at the S and G2/M phases, in various cancer cell lines, thereby halting their proliferation. nih.govnih.govresearchgate.net

Assay TypeTechniquePurposeExample Finding in this compound ResearchAffected Cell Lines (Examples)
CytotoxicityMTT / XTT AssayMeasures metabolic activity to determine cell viability and proliferation.Demonstrates dose- and time-dependent reduction in cancer cell viability.H1299 (Lung), MDAH-2774 & SKOV3 (Ovarian), PC-3 (Prostate), HepG2, Hep3B (Liver), MCF-7, MDA-MB-231 (Breast). nih.govnih.govsemanticscholar.orgnih.govnih.gov
ApoptosisFlow Cytometry (Annexin V/PI Staining)Detects and quantifies early and late-stage apoptotic cells.Confirms that cell death is induced via apoptosis. nih.govH1299 (Lung), PC-3 (Prostate), SKOV3 (Ovarian). nih.govnih.govnih.gov
Cell CycleFlow Cytometry (Propidium Iodide Staining)Analyzes the distribution of cells in different phases of the cell cycle.Shows arrest of cancer cells in the S and G2/M phases. nih.govH1299 (Lung), MDAH-2774 & SKOV3 (Ovarian), PC-3 (Prostate). nih.govnih.govnih.gov

Molecular and Cellular Biology Techniques

To probe the specific pathways affected by this compound, researchers utilize a range of molecular and cellular biology techniques.

Western Blotting: This immunoassay is essential for detecting changes in the expression levels of specific proteins. researchgate.net In this compound research, Western blotting has been used to show the compound's effect on key proteins involved in apoptosis (e.g., decreasing anti-apoptotic Bcl-2 and Bcl-xL, increasing cleaved caspase-3 and PARP) and cell cycle regulation (e.g., modulating levels of Cdk2, Cyclin B1, and p-Cdc25C). nih.govnih.gov

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the location of specific proteins within the cell, providing spatial context to the findings from Western blotting. It has been employed in studies to analyze the effects of this compound. nih.gov

Electron Microscopy: While not yet specifically detailed in published this compound studies, Transmission Electron Microscopy (TEM) is a standard and powerful technique in apoptosis research. It allows for the high-resolution visualization of the distinct morphological changes that define apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.

In Vitro and Ex Vivo Models for Pharmacokinetic and Pharmacodynamic Assessment

Understanding a compound's pharmacokinetic profile is crucial for its development. The interaction of a drug with plasma proteins significantly influences its distribution, half-life, and availability to target tissues. nih.gov

Albumin Binding Studies: The binding of this compound and its derivatives to serum albumin, the most abundant plasma protein, has been investigated. nih.gov These studies are critical as they reveal how structural modifications to the this compound molecule can alter its pharmacokinetic properties. Research has shown that changes to the this compound structure have a remarkable influence on its plasma albumin binding affinity, which can be modulated to improve its pharmacokinetic behavior without losing its pharmacodynamic (anticancer) effect. nih.gov

In Silico Computational Approaches

Computational methods are increasingly used to accelerate drug discovery by predicting molecular interactions and guiding the synthesis of new compounds.

Molecular docking is a computational technique that predicts how a small molecule, such as this compound, binds to the active site of a protein target. mdpi.comtjnpr.org Virtual screening uses this approach to rapidly test large libraries of compounds against a specific protein structure to identify potential inhibitors. openmedicinalchemistryjournal.com While specific docking studies for this compound are not yet widely published, this methodology has been applied to its precursor, apigenin (B1666066), to predict its binding to targets like the nucleotide-binding domains (NBDs) of ABC transporters. nih.gov This approach is used to generate hypotheses about the molecular targets of this compound and its analogs, guiding further experimental validation.

QSAR attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govmdpi.comresearchgate.net Experimental Structure-Activity Relationship (SAR) studies on this compound have already been performed by synthesizing and testing various analogs, revealing key structural features for its cytotoxicity. nih.govplos.org For instance, the 1′-hydroxycyclohexa-2′,5′-dien-4′-one B-ring is known to be critical for its activity. nih.gov This experimental data provides the necessary foundation for developing QSAR models, which can then be used to predict the potency of new, unsynthesized this compound derivatives and rationally guide the design of more effective anticancer agents.

Table of Compound and Protein Names

NameType
This compoundSmall Molecule / Flavonoid
ApigeninSmall Molecule / Flavonoid
LuteolinSmall Molecule / Flavonoid
Propidium IodideSmall Molecule / Fluorescent Dye
Annexin VProtein
Bcl-2Protein (Anti-apoptotic)
Bcl-xLProtein (Anti-apoptotic)
Caspase-3Protein (Enzyme / Protease)
PARPProtein (Enzyme)
Cdk2Protein (Enzyme / Kinase)
Cyclin B1Protein (Cell Cycle Regulator)
Cdc25CProtein (Enzyme / Phosphatase)
AlbuminProtein (Plasma Protein)

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations represent a powerful computational methodology for investigating the physical movement of atoms and molecules, offering a detailed view of ligand-target interactions at the atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this technique are well-established in the study of related flavonoids and are highly relevant for future this compound research.

MD simulations can elucidate the binding modes of this compound to its protein targets, revealing the stability of the ligand-protein complex over time. This computational approach can predict the binding affinity and identify key amino acid residues involved in the interaction, which is crucial for understanding the compound's mechanism of action. The simulation process involves creating a virtual model of the this compound molecule docked to its target protein within a simulated physiological environment. By solving Newton's equations of motion for the system, the trajectory of the molecules can be tracked, providing insights into conformational changes and the energetics of binding.

For a compound like this compound, which has shown potential in targeting signaling pathways such as the PI3K/AKT and MAPK pathways, MD simulations could be instrumental. For instance, simulations could model the interaction of this compound with key kinases in these pathways to understand how it modulates their activity. The insights gained from such studies would be invaluable for the rational design of more potent and selective derivatives of this compound.

The application of MD simulations to flavonoids, in general, has provided significant understanding of their interactions with various protein targets. These studies serve as a methodological blueprint for future computational analyses of this compound. The parameters derived from these simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations, are critical in assessing the stability and dynamics of the ligand-receptor complex.

Design and Selection of Non-Clinical Animal Models for Preclinical Studies

The preclinical evaluation of this compound's efficacy has primarily utilized xenograft models in immunodeficient mice. These models are fundamental for studying the in vivo activity of potential anticancer compounds in a living system that mimics human tumor growth.

The most predominantly used models in this compound research are nude mice, which are athymic and thus have a compromised immune system, preventing the rejection of human tumor xenografts. researchgate.netplos.orgnih.gov This allows for the growth of human cancer cells, providing a platform to assess the compound's tumor-suppressing capabilities.

In preclinical studies of this compound for ovarian cancer, nude mice have been engrafted with human ovarian cancer cell lines such as MDAH-2774 and SKOV3. nih.gov Similarly, for prostate cancer research, human prostate cancer cells have been used to establish xenografts in these mice. researchgate.net More recently, a derivative of this compound, WYC-241, was evaluated in an A549 lung cancer tumor-bearing nude mouse model. nih.gov

The design of these studies typically involves the subcutaneous or intraperitoneal injection of cancer cells to establish tumors. Once the tumors reach a palpable size, the mice are treated with this compound, and the effects on tumor growth and volume are monitored over time. These models are invaluable for providing proof-of-concept for the anti-tumor activity of this compound and its derivatives. researchgate.netnih.govnih.gov The selection of the xenograft model, including the cancer cell line and the site of implantation, is crucial and is dictated by the specific type of cancer being studied and the research questions being addressed.

Below is a table summarizing the non-clinical animal models used in preclinical studies of this compound:

Animal ModelCancer Type InvestigatedHuman Cancer Cell Lines UsedKey Findings
Nude MiceOvarian CancerMDAH-2774, SKOV3This compound significantly suppressed tumor growth. nih.gov
Nude MiceProstate CancerNot specified in abstractsThis compound exhibited significant inhibition of tumor growth. researchgate.net
Nude MiceLung CancerA549A this compound derivative (WYC-241) significantly suppressed tumor growth. nih.gov

These non-clinical animal models have been instrumental in demonstrating the in vivo potential of this compound as an anticancer agent, paving the way for further preclinical development.

Future Perspectives and Strategic Research Directions

Rational Design and Synthesis of Next-Generation Protoapigenone (B1247589) Analogs with Enhanced Activity and Selectivity

The core structure of this compound presents a fertile ground for medicinal chemistry efforts aimed at creating analogs with improved potency and cancer cell selectivity. A key strategy involves the modification of the A- and B-rings of the flavonoid scaffold.

One successful approach has been the synthesis of naphthyl A-ring analogs. By replacing the benzenoid A-ring with a naphthalene (B1677914) moiety, researchers have developed compounds with significantly enhanced cytotoxicity against various human cancer cell lines. For instance, the analog designated as compound 24 exhibited 2.2 to 14.2 times greater cytotoxicity than the parent this compound across five different human cancer cell lines. rsc.org This highlights the potential of an extended aromatic system in the A-ring to improve anticancer activity.

Another fruitful area of modification has been the B-ring. The synthesis of 1′-O-alkyl ethers of this compound has demonstrated that the introduction of an aliphatic side-chain can be beneficial for its activity. researchgate.net Notably, This compound 1′-O-butyl ether was found to have significantly stronger activity against certain breast and liver cancer cell lines compared to this compound itself. researchgate.net

Further optimization of a this compound derivative, WYC-0209 , led to the development of WYC-241 . nih.govnih.gov In this analog, the naphthalene ring was further functionalized, resulting in a compound with superior cytotoxicity against cancer cells. nih.govnih.gov WYC-241 demonstrated significant inhibition of colony formation and cell migration in A549 lung cancer cells. nih.gov

These examples underscore the power of rational design in leveraging the this compound scaffold to generate next-generation analogs with enhanced therapeutic profiles. Future efforts will likely focus on further exploring the structure-activity relationships of these modifications to fine-tune the selectivity and potency of these compounds.

Table 1: Cytotoxicity of Selected this compound Analogs

Compound Modification Fold Increase in Cytotoxicity vs. This compound Reference
Compound 24 Naphthyl A-ring analog 2.2 - 14.2 rsc.org
This compound 1′-O-butyl ether 1'-O-alkylation of B-ring Significantly stronger in specific cell lines researchgate.net
WYC-241 Functionalized naphthalene ring of WYC-0209 Superior cytotoxicity to WYC-0209 nih.govnih.gov

Comprehensive Elucidation of Undiscovered Biological Activities and Therapeutic Potential

While the anticancer properties of this compound are well-documented, emerging research suggests that its therapeutic potential may extend to other diseases. A crucial future direction is the comprehensive exploration of these undiscovered biological activities.

Recent studies have revealed the antiviral potential of this compound and its derivatives. This compound has been found to be active against the lytic cycle of the Epstein-Barr virus (EBV). rsc.orgresearchgate.netnih.govnih.govresearchgate.net Furthermore, the 5-hydroxyflavone (B191505) moiety, a key feature of this compound, is a known pharmacophore that targets HIV-integrase. rsc.orgresearchgate.netnih.govnih.govresearchgate.net In an effort to develop less cytotoxic antiviral agents, a series of this compound analogs were synthesized and evaluated for their activity against both HIV and EBV. rsc.orgresearchgate.netnih.govnih.govresearchgate.net One derivative, This compound 1′-O-isopropyl ether , was identified as a promising lead compound with a 73-fold selectivity for antiviral activity over cytotoxicity, surpassing the selectivity of the parent compound. rsc.orgresearchgate.netnih.govresearchgate.net

Given the known anti-inflammatory and neuroprotective properties of the structurally related flavonoid, apigenin (B1666066), it is plausible that this compound may also exhibit similar activities. nih.govmdpi.comresearchgate.netplos.orgnih.govaacrmeetingnews.orgresearchgate.netnih.govmdpi.comvu.edu.au Future research should investigate the potential of this compound and its analogs in models of inflammatory diseases and neurodegeneration. This expansion of the therapeutic scope could unlock new applications for this versatile natural product.

Deeper Characterization of this compound's Molecular Targets and Binding Mechanisms

A fundamental aspect of advancing this compound's development is a deeper understanding of its molecular interactions within the cell. While several signaling pathways affected by this compound have been identified, the direct molecular targets and binding mechanisms remain to be fully elucidated.

Studies have shown that this compound's anticancer effects are mediated through the induction of oxidative stress. spandidos-publications.com This is characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) levels. spandidos-publications.com The induction of ROS appears to be a critical upstream event that triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38. spandidos-publications.com The activation of these kinases is linked to the induction of apoptosis. spandidos-publications.com

Furthermore, this compound has been shown to inhibit the PI3K/AKT pathway, a key signaling cascade involved in cell survival and proliferation. nih.gov In the context of its derivative WYC-241, the inhibition of the PI3K/AKT pathway is also linked to the induction of apoptosis and necrosis. nih.gov

An interesting finding is that this compound-induced JNK activation is associated with the thiol modification of glutathione S-transferase π (GSTpi), which prevents GSTpi from inhibiting JNK. spandidos-publications.com This suggests a potential direct or indirect interaction with this important detoxification enzyme.

Future research should employ techniques such as molecular docking, affinity chromatography, and proteomics to identify the direct binding partners of this compound. The structurally similar flavonoid, apigenin, has been shown to interact with a multitude of proteins, and similar studies on this compound are warranted. Elucidating the precise molecular targets will provide a more complete picture of its mechanism of action and facilitate the rational design of more selective and potent analogs.

Optimization and Scale-Up of Synthetic Strategies for Research and Potential Preclinical Development

A significant breakthrough was the development of an economical, one-step semisynthesis of this compound from the readily available natural product, apigenin. researchgate.net This optimized method allows for the production of gram-scale quantities of this compound, making it more accessible for in-depth studies. researchgate.net This improved synthesis is a critical step forward in the research and development of this promising anticancer compound. researchgate.net

Further optimization of synthetic methodologies for this compound derivatives is also a key research direction. For example, the synthesis of the analog WYC-241 involved a multi-step process that could be a target for future optimization to improve yields and reduce production costs. nih.gov The development of efficient and scalable synthetic strategies will be crucial for advancing the most promising this compound analogs through the preclinical development pipeline.

Exploration of this compound and its Analogs in Combination Therapies (non-clinical)

A promising strategy to enhance the therapeutic efficacy of anticancer agents and overcome drug resistance is through combination therapies. Exploring the synergistic potential of this compound and its derivatives with existing chemotherapeutic agents is a critical area for future non-clinical research.

Studies have already demonstrated that this compound can act synergistically with cisplatin (B142131), a widely used chemotherapy drug. nih.gov This combination has been shown to enhance the cytotoxicity against ovarian cancer cells. nih.gov The synthetic derivative WYC0209 has also been shown to sensitize cancer cells to cisplatin.

The rationale for these synergistic effects may lie in the distinct mechanisms of action of these compounds. While cisplatin primarily acts by inducing DNA damage, this compound and its analogs can modulate cellular signaling pathways that are involved in cell survival and apoptosis. By targeting multiple pathways simultaneously, combination therapies may be more effective at inducing cancer cell death and preventing the emergence of resistance.

Future non-clinical studies should investigate the combination of this compound and its analogs with a broader range of chemotherapeutic agents, as well as with targeted therapies and immunotherapies. Identifying effective combination regimens could significantly expand the therapeutic utility of the this compound class of compounds.

Advanced Preclinical Development of Promising Lead Compounds

Once promising lead compounds from the this compound family have been identified through rational design and initial screening, they must undergo rigorous preclinical development to assess their potential for clinical translation. This involves a comprehensive evaluation of their efficacy, pharmacokinetics, and safety in in vivo models.

Several this compound analogs have already shown promise in preclinical animal models. For instance, in vivo studies with this compound have demonstrated significant inhibition of ovarian and prostate tumor growth in xenograft models, without major side effects in the mice. The advanced analog, WYC-241 , has also been shown to significantly suppress tumor growth in a mouse model of lung cancer when administered intravenously. nih.gov

A crucial aspect of preclinical development is the assessment of the pharmacokinetic properties of lead compounds. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis of WYC-241 has suggested that it possesses drug-like properties, including high intestinal absorption and good aqueous solubility. These predictions need to be validated through in vivo pharmacokinetic studies to determine parameters such as bioavailability, half-life, and clearance.

The lead optimization process will involve iterative cycles of chemical modification and preclinical testing to identify candidates with the optimal balance of efficacy, safety, and pharmacokinetic properties for advancement into clinical trials.

Q & A

Q. What are the primary methodologies for synthesizing protoapigenone and its derivatives, and what challenges exist in scaling these processes?

this compound is semi-synthesized from apigenin via oxidative coupling using hypervalent iodine reagents (e.g., PIFA) in one step. Challenges include low yields (~3.3% initially) due to lengthy reaction times and purification bottlenecks, particularly for preclinical studies requiring gram-scale quantities . Recent optimizations reduced synthesis time and improved yields by modifying reaction conditions (e.g., solvent systems, temperature) .

Q. How is this compound’s anticancer activity evaluated in vitro, and which cell lines are commonly used?

Cytotoxic activity is assessed using IC50 values across six human cancer cell lines: HepG2/Hep3B (liver), Ca9-22 (oral), A549 (lung), and MCF-7/MDA-MB-231 (breast). Doxorubicin is a standard positive control. Dose-response curves generated via nonlinear regression quantify potency, with this compound derivatives showing variable activity depending on side-chain length and lipophilicity .

Q. What molecular mechanisms underlie this compound’s anticancer effects?

this compound induces apoptosis via p38 MAPK and JNK1/2 activation, triggers DNA damage responses (e.g., ATR signaling inhibition), and arrests the cell cycle at S and G2/M phases. It also downregulates oncogenic viral proteins (e.g., EBV Rta/Zta) and targets cancer stem cells (e.g., CD133+ populations) .

Advanced Research Questions

Q. How do structural modifications (e.g., 19-O-alkylation) influence this compound’s bioactivity, and what design principles optimize SAR?

Adding 3–4 carbon aliphatic chains (e.g., butyl) to the 19-O-position enhances cytotoxicity by increasing lipophilicity and stabilizing the B-ring pharmacophore against metabolic degradation. However, unsaturated (allyl/propargyl) or branched (isopropyl) chains reduce activity, highlighting the need for linear, saturated alkyl groups in SAR-driven design .

Q. How can contradictory SAR trends between this compound and β-naphthoflavone derivatives be resolved?

Unlike this compound derivatives, β-naphthoflavones with 19-O-alkyl substitutions exhibit reduced activity. This divergence arises from differences in core scaffold lipophilicity and electronic effects, necessitating separate SAR frameworks for each structural class .

Q. What experimental strategies validate this compound’s synergy with chemotherapeutic agents?

Co-treatment studies with DNA crosslinking agents (e.g., cisplatin) reveal this compound’s role in sensitizing cancer cells by inhibiting ATR-dependent DNA repair pathways. Synergy is quantified via combination indices (e.g., Chou-Talalay method) and validated in xenograft models .

Q. How do researchers address variability in this compound’s activity across cell lines (e.g., Hep3B vs. A549)?

Cell-line-specific responses are analyzed using transcriptomics/proteomics to identify differential expression of targets (e.g., MAPK pathways, drug transporters). For example, this compound 19-O-butyl ether shows heightened potency in Hep3B (IC50: 0.8 µM) versus A549 (IC50: 2.1 µM), linked to variations in apoptosis-regulating proteins .

Methodological Considerations

Q. What controls and replicates are essential in this compound cytotoxicity assays?

Include:

  • Positive controls : Doxorubicin or paclitaxel.
  • Negative controls : Vehicle (DMSO) and non-cancerous cell lines (e.g., HEK293).
  • Technical replicates : Triplicate wells per concentration.
  • Biological replicates : Independent experiments (n ≥ 3) to account for batch effects .

Q. How is this compound’s selectivity index (SI) calculated for antiviral studies?

SI = (IC50 for cytotoxicity) / (IC50 for antiviral activity). For example, this compound 1′-O-isopropyl ether has an SI of 16.5 (cytotoxicity IC50: 4.93 µM; antiviral IC50: 0.285 µM), ensuring therapeutic relevance .

Future Directions

Q. What gaps exist in this compound research, and how can they be addressed?

  • Pharmacokinetics : Limited data on oral bioavailability and tissue distribution. Use LC-MS/MS in rodent models to track compound metabolism.
  • In vivo efficacy : this compound 19-O-butyl ether (compound 7) is prioritized for xenograft trials due to superior in vitro activity .
  • Clinical translation : Develop nanoparticle formulations (e.g., PLGA-PEG) to enhance solubility and target CD133+ cancer stem cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoapigenone
Reactant of Route 2
Protoapigenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.